1,3-Divinyltetramethyldisiloxane

Beschreibung

Significance and Structural Attributes in Organosilicon Chemistry

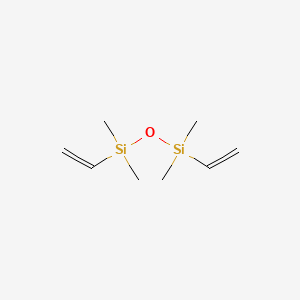

1,3-Divinyltetramethyldisiloxane, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is a colorless liquid that holds a pivotal position in the realm of organosilicon chemistry. wikipedia.org Its structure is characterized by a flexible siloxane backbone (Si-O-Si) with two vinyl groups attached to the silicon atoms, each of which is also bonded to two methyl groups. This unique arrangement of a disiloxane (B77578) backbone with two terminal vinyl groups imparts a combination of desirable properties, including low viscosity and high reactivity. innospk.com

The presence of the silicon-oxygen bond provides thermal stability and flexibility, while the vinyl groups serve as reactive sites for a variety of chemical transformations. chemimpex.com This dual functionality is central to its utility in creating complex polymeric structures. The compound's molecular weight is 186.40 g/mol . nih.gov

Interactive Data Table: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈OSi₂ | nih.gov |

| Molecular Weight | 186.40 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.809 g/mL at 25 °C | smolecule.comsigmaaldrich.com |

| Boiling Point | 139 °C | wikipedia.orgchemicalbook.com |

| Melting Point | -99 °C | smolecule.comchemicalbook.com |

| Refractive Index | n20/D 1.411 | sigmaaldrich.comchemicalbook.com |

Foundational Role as a Bifunctional Monomer and Crosslinking Agent

The defining characteristic of this compound is its bifunctionality, stemming from the two vinyl groups. This allows it to act as both a monomer in polymerization reactions and a crosslinking agent to create intricate polymer networks. smolecule.com

As a monomer, it can undergo polymerization to form linear or cyclic polysiloxanes. Its most significant role, however, lies in its capacity as a crosslinking agent. specialchem.com In this capacity, it is incorporated into silicone polymers to create three-dimensional networks. chemimpex.com This crosslinking process is crucial for enhancing the mechanical properties of silicone elastomers, such as their strength, elasticity, and durability. chemimpex.comsmolecule.com

The primary mechanism through which this compound participates in these reactions is hydrosilylation. chemimpex.com This is a catalytic addition reaction where the vinyl groups react with silicon-hydride (Si-H) bonds in other molecules. lew.romdpi.com This reaction is highly efficient and is a cornerstone of silicone chemistry, enabling the production of a vast array of materials, from soft gels to rigid resins. chemicalbook.com

Evolution of Research Perspectives and Key Areas of Investigation

Research interest in this compound has evolved significantly over time, expanding from its initial applications to more specialized and advanced fields. Key areas of investigation include:

Advanced Polymer Synthesis: Researchers are continuously exploring new ways to utilize this compound in the synthesis of novel polymers with tailored properties. This includes its use in creating block copolymers and graft copolymers, which have applications in areas such as drug delivery and nanotechnology. mdpi.com For instance, it has been used as a terminating or blocking agent to control the properties of polysiloxane resins. sigmaaldrich.comsigmaaldrich.com

Catalysis: The compound serves as a ligand in organometallic chemistry, most notably as a component of Karstedt's catalyst, a highly active catalyst for hydrosilylation reactions. wikipedia.orgmdpi.com Research in this area focuses on developing new and more efficient catalyst systems for various chemical transformations.

Materials Science: The ability of this compound to form stable, cross-linked networks makes it a valuable component in the development of high-performance materials. chemimpex.com These include silicone elastomers for the automotive and electronics industries, as well as materials for coatings, adhesives, and sealants. innospk.comontosight.ai In the electronics sector, it is a precursor for silicone elastomers used in components like keypads and gaskets, and in encapsulants that protect electronic parts. innospk.com

Surface Modification: The vinyl groups of this compound can react with surfaces, such as silica (B1680970), to modify their properties. This can improve compatibility with other materials or introduce new functionalities for specific applications. smolecule.com

Interactive Data Table: Research Applications

| Research Area | Specific Application of this compound | Key Research Findings |

| Polymer Chemistry | Crosslinking agent for silicone elastomers | Creates networks with enhanced mechanical strength and elasticity. smolecule.com |

| Bifunctional monomer | Enables synthesis of linear and cyclic polysiloxanes. | |

| Terminating/blocking agent | Modifies properties of polysiloxane resins. sigmaaldrich.comsigmaaldrich.com | |

| Catalysis | Ligand in Karstedt's catalyst | Forms a highly reactive catalyst for hydrosilylation. wikipedia.orgmdpi.com |

| Precursor for metal complexes | Used to create complexes with metals like copper for producing thin films. chemicalbook.com | |

| Materials Science | Production of silicone rubber | Intermediate in the manufacture of addition silicone rubber and gels. smolecule.com |

| Formulation of coatings and adhesives | Improves adhesion, durability, and resistance to moisture and chemicals. innospk.comchemimpex.com | |

| Precursor for electronic materials | Used in silicone encapsulants and potting compounds for electronic components. innospk.com | |

| Surface Modification | Modification of silica surfaces | Introduces organic functionalities to improve compatibility and control wettability. smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 1,3 Divinyltetramethyldisiloxane

Catalytic Hydrosilylation Routes for 1,3-Divinyltetramethyldisiloxane Synthesis

Catalytic hydrosilylation is a prominent method for creating silicon-carbon bonds and is central to the synthesis of this compound. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by transition metal complexes.

Optimization of Catalyst Systems and Reaction Conditions

The efficiency and selectivity of hydrosilylation reactions are highly dependent on the choice of catalyst and reaction parameters. Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane), are particularly effective and widely used in the industry. mdpi.com However, these catalysts can exhibit low selectivity. mdpi.com Research has focused on modifying these systems, for instance by using bulky trialkylphosphine ligands, to improve selectivity. mdpi.com

The optimization of reaction conditions is crucial for controlling the outcome of the hydrosilylation. Factors such as temperature, catalyst concentration, and the ratio of reactants are carefully controlled to maximize the yield of the desired product and minimize side reactions. nih.govresearchgate.net For example, in the hydrosilylation of 1,3-diynes, comprehensive optimization studies have been performed to establish suitable conditions for the selective formation of either mono- or bis-silylated products using various platinum catalysts. nih.govresearchgate.net

Recent advancements have also explored the use of catalysts based on more earth-abundant metals like iron, cobalt, and nickel as more sustainable alternatives to precious metal catalysts. acs.orgnih.gov For instance, α-diimine nickel catalysts have been shown to be effective in alkene hydrosilylation. acs.org

Table 1: Comparison of Catalyst Systems for Hydrosilylation

| Catalyst System | Precursor | Target Reaction | Selectivity | Reference |

|---|---|---|---|---|

| Speier's Catalyst | H₂[PtCl₆] | Alkene Hydrosilylation | Low | mdpi.com |

| Karstedt's Catalyst | [Pt₂(dvtms)₃] | Alkene Hydrosilylation | Low | mdpi.com |

| Rh(I) Catalyst | [RhCl(dppbzF)]₂ | Hydrosilylation of Allyl Chloride | >99% | nih.gov |

| α-Diimine Nickel | [Ni(2-EH)₂] + iPrDI | 1-Octene Hydrosilylation | High (anti-Markovnikov) | acs.org |

| Titania-Supported Platinum | Pt/TiO₂ | 1,3-Diyne Hydrosilylation | High (mono or di-silylation) | researchgate.net |

Selective Synthesis Strategies

Achieving high selectivity is a key challenge in the synthesis of complex organosilicon compounds. In the context of this compound synthesis, this involves directing the reaction to favor the formation of the desired vinyl-substituted product over other possible isomers or byproducts.

One strategy for achieving selectivity is the use of specific ligands that can steer the catalytic reaction. For the hydrosilylation of norbornadiene-2,5, the use of a palladium-salt/ligand catalytic system can lead to the exclusive formation of the exo-isomer, with the selectivity between the exo-norbornene and nortricyclane products being dependent on the nature of the phosphine (B1218219) ligand. rsc.org

Another approach involves the sequential hydrosilylation of different unsaturated groups within the same molecule. A protocol for the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane (B107390) derivatives has been developed based on the subsequent hydrosilylation of alkenes and alkynes, demonstrating high functional group tolerance. rsc.org Furthermore, rare-earth metal catalysts have shown exceptional selectivity in the 1,4-hydrosilylation of branched 1,3-enynes, leading exclusively to the formation of tetrasubstituted silylallenes. dicp.ac.cn

Direct Synthesis Approaches from Silane (B1218182) Precursors

The direct synthesis, or Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. This method typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst to produce organochlorosilanes. While not a direct route to this compound, the precursors, such as dimethyldichlorosilane, are synthesized this way. The subsequent hydrolysis of these chlorosilanes can lead to the formation of siloxanes.

The mechanism of the direct synthesis is complex and involves the formation of a copper-silicon active mass. mdpi.com The reaction conditions, including temperature and the presence of promoters, are critical in determining the product distribution. mdpi.com A chlorine-free alternative involves the reaction of silicon with alcohols to produce alkoxysilanes, which can also serve as precursors to siloxanes. mdpi.com

A scalable, one-pot synthesis of hydrido-disiloxanes from widely available silanes has been developed using a mechano-chemical procedure. nih.gov This method involves the copper-catalyzed chlorination of a silane followed by in-situ hydrolysis to yield the corresponding disiloxane (B77578). nih.gov

Targeted Synthesis of Related Vinylsiloxanes and Disilazane Analogues

The synthetic methodologies applied to this compound can be extended to produce a variety of related vinyl-functionalized siloxanes and their nitrogen-containing analogues, disilazanes. These compounds are valuable as monomers and crosslinking agents in polymer chemistry.

The synthesis of highly functional vinylsilicones with controlled spatial arrangement of the vinyl groups can be achieved using the Piers-Rubinsztajn reaction. mdpi.com This method allows for the creation of macromonomers that can be further polymerized to form highly branched silicone polymers. mdpi.com A new method for the synthesis of 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, a close analogue of the divinyl compound, involves a multi-step process starting from the transesterification of dicellosolvoxy(dimethyl)silane, followed by a Grignard reaction and condensation, achieving a high yield and purity. researchgate.net

The synthesis of vinyl-containing polydimethylsiloxanes with controlled molecular weights and functional unit distribution has been accomplished through the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilanes in an active medium. mdpi.com

Utilization of this compound in Telechelic Polymer Preparation

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. These polymers are valuable precursors for the synthesis of more complex architectures such as block copolymers and networks. This compound plays a crucial role as a capping or terminating agent in the synthesis of certain telechelic polymers.

Role as a Chain Stopper in Polymerization Processes

In polymerization reactions, a chain stopper, also known as a terminating agent or blocking agent, is used to control the molecular weight of the resulting polymer by terminating the growth of polymer chains. This compound is employed for this purpose in the synthesis of polysiloxane resins. sigmaaldrich.com Its vinyl groups can react with the growing polymer chain ends, effectively capping them and preventing further propagation.

This application is particularly noted in the modification of polysiloxane resin properties, where this compound acts as a terminating agent. sigmaaldrich.com It is also described as a blocking agent in the synthesis of polydimethylsiloxanes via hydrosilylation and hydrothiolation reactions. sigmaaldrich.com The use of such terminating agents is a fundamental strategy for producing polymers with well-defined structures and molecular weights. glenresearch.com

Application as a Blocking Agent in Polydimethylsiloxane (B3030410) Synthesis

This compound plays a crucial role as a "blocking" or "end-capping" agent in the synthesis of polydimethylsiloxane (PDMS). dgunionchem.comsigmaaldrich.cn This function is vital for controlling the molecular weight and modifying the properties of the final silicone polymer. sigmaaldrich.cnsci-hub.se

In the synthesis of vinyl-terminated PDMS, this compound is introduced into the reaction mixture along with a cyclic siloxane monomer, such as octamethylcyclotetrasiloxane (B44751) (D4), and a catalyst, commonly sulfuric acid. acs.org The this compound effectively terminates the polymerization process, leading to the formation of PDMS chains with vinyl end groups. acs.org The molecular weight of the resulting polymer can be controlled by adjusting the ratio of the cyclic monomer to the end-capping agent. acs.org

A study on undecenoic acid-based polydimethylsiloxanes utilized this compound as a blocking agent in the synthesis process. sigmaaldrich.cn Another research effort focused on synthesizing vinyl-terminated PDMS by reacting D4 with this compound in the presence of sulfuric acid as a catalyst. acs.org The reaction progress was monitored by analyzing the solid content, and once it surpassed 85%, the acid catalyst was neutralized. acs.org This method allows for the production of PDMS with specific chain lengths, which is essential for various applications.

The use of this compound as a terminating agent has also been explored in modifying the properties of polysiloxane resins, such as the refractive index. sigmaaldrich.cn

Interactive Data Table: Synthesis of Vinyl-Terminated PDMS

| Parameter | Value/Component | Purpose |

| Cyclic Monomer | Octamethylcyclotetrasiloxane (D4) | Main building block of the PDMS chain |

| Blocking Agent | This compound | Controls molecular weight and provides vinyl end groups |

| Catalyst | Sulfuric Acid | Initiates the ring-opening polymerization of D4 |

| Neutralizing Agent | Moist Sodium Bicarbonate (NaHCO₃) | Stops the polymerization reaction by neutralizing the acid catalyst |

| Drying Agent | Sodium Sulfate (Na₂SO₄) | Removes residual moisture from the final product |

Functionalization of Polydimethylsiloxanes via this compound

The vinyl groups of this compound are reactive sites that allow for the functionalization of polydimethylsiloxanes (PDMS), leading to materials with tailored properties for specific applications. nih.govnih.gov This functionalization can be achieved through various chemical reactions, most notably hydrosilylation and thiol-ene reactions.

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, a reaction often catalyzed by platinum complexes. acs.orglibretexts.org This process is fundamental in silicone chemistry for creating crosslinked networks and for derivatization. lew.roingentaconnect.com For instance, PDMS with pendant hydridosilyl groups can be reacted with this compound to form a crosslinked elastomer. nih.gov This method allows for the incorporation of molecules with specific functionalities into the PDMS network, thereby modifying its properties. nih.gov

Another important functionalization method is the thiol-ene reaction, which involves the addition of a thiol (R-SH) to the vinyl group of this compound. wikipedia.org This reaction can be initiated by radical initiators or by light (photopolymerization) and proceeds via an anti-Markovnikov addition. wikipedia.orgnih.gov Thiol-ene chemistry is considered a "click chemistry" reaction due to its high efficiency, selectivity, and rapid reaction rates. wikipedia.org This approach has been used to create highly uniform polymer networks. wikipedia.org

The functionalization of PDMS is crucial for a wide range of applications. For example, in the biomedical field, the surface of PDMS is often modified to improve its biocompatibility and reduce protein adsorption and microbial adhesion, which are common issues due to its hydrophobic nature. nih.govnih.gov Surface modification techniques can alter the hydrophobicity and surface energy of PDMS materials. nih.gov

Interactive Data Table: Functionalization Reactions of this compound

| Reaction Type | Reactants | Catalyst/Initiator | Product Feature |

| Hydrosilylation | This compound, Hydrosilane-functionalized PDMS | Platinum complexes (e.g., Karstedt's catalyst) | Si-C bond formation, crosslinked network |

| Thiol-Ene Reaction | This compound, Thiol-functionalized molecules | Radical initiators, UV light | Thioether linkage, functionalized surface |

Elucidation of Reactivity and Mechanistic Pathways of 1,3 Divinyltetramethyldisiloxane

Hydrosilylation Reactions Involving 1,3-Divinyltetramethyldisiloxane

Hydrosilylation is a pivotal reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as the carbon-carbon double bond found in the vinyl groups of this compound. This process is most commonly facilitated by a transition metal catalyst, with platinum-based catalysts being particularly prevalent and effective. youtube.comlibretexts.org

The reaction is fundamental to the synthesis of a wide array of organosilicon compounds, including polymers and resins. sigmaaldrich.comsigmaaldrich.cn For instance, this compound can act as a chain extender or a crosslinking agent in the production of silicone elastomers. The hydrosilylation reaction allows for the precise tailoring of the final polymer's properties by controlling the reaction conditions and the structure of the reactants.

A common application is the reaction of this compound with a compound containing Si-H groups, such as 1,1,3,3-tetramethyldisiloxane (B107390), in the presence of a platinum catalyst. lew.ro This reaction leads to the formation of a longer siloxane chain through the addition of the Si-H bond across the vinyl group's double bond. The reaction can result in both anti-Markovnikov and Markovnikov addition products, with the former typically being the major product. lew.ro

The kinetics of hydrosilylation reactions involving this compound are influenced by several factors, including the nature of the catalyst, the concentration of reactants, and the reaction temperature. Understanding these kinetics is crucial for controlling the reaction rate and optimizing the yield of the desired product.

The rate of hydrosilylation is dependent on the concentrations of the catalyst, the vinyl-containing compound (this compound), and the hydrosilane. Detailed kinetic studies are often performed to determine the reaction order with respect to each of these components. This information is vital for developing a rate law that accurately describes the reaction kinetics.

For example, in the hydrosilylation of various substrates, the reaction rate often shows a first-order dependence on the catalyst concentration. However, the dependence on the olefin and silane (B1218182) concentrations can be more complex and may vary depending on the specific reaction conditions and the catalytic system employed.

Several reaction parameters significantly impact the kinetics of hydrosilylation:

Catalyst Concentration: Increasing the catalyst concentration generally leads to a faster reaction rate. However, at very high concentrations, catalyst aggregation can occur, which may lead to a decrease in catalytic activity.

Temperature: The reaction rate typically increases with temperature. However, excessively high temperatures can lead to undesirable side reactions, such as catalyst decomposition or isomerization of the reactants. acs.org Some catalytic systems are designed to be "latent," meaning they exhibit little to no activity at room temperature but become highly active when heated. illinois.edu This allows for better control over the initiation of the reaction. illinois.edu

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Inhibitors: Certain compounds can act as inhibitors, slowing down or even preventing the hydrosilylation reaction. This is a critical consideration in industrial applications where impurities in the reactants could poison the catalyst. Conversely, controlled addition of inhibitors can be used to manage the reaction rate.

Interactive Data Table: Influence of Reaction Parameters on Hydrosilylation Kinetics

| Parameter | Effect on Reaction Rate | Notes |

| Catalyst Concentration | Generally increases rate | High concentrations may lead to aggregation and reduced activity. |

| Temperature | Increases rate | High temperatures can cause side reactions and catalyst decomposition. acs.org |

| Reactant Concentration | Generally increases rate | The specific order of reaction with respect to each reactant can vary. |

| Solvent | Can increase or decrease rate | Affects solubility and interaction of reactants and catalyst. |

| Inhibitors | Decreases or stops the reaction | Can be used to control the reaction profile. |

Detailed Mechanistic Analyses of Hydrosilylation Processes

The mechanism of platinum-catalyzed hydrosilylation has been the subject of extensive research. The most widely accepted mechanism for the hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.orgresearchgate.net

The Chalk-Harrod mechanism proceeds through several key intermediates. wikipedia.org Evidence for these intermediates has been gathered through a combination of spectroscopic techniques and isolation of stable analogues. For platinum-catalyzed reactions, a platinum(0) species is often the active catalyst. researchgate.net The initial step involves the oxidative addition of the Si-H bond of the hydrosilane to the metal center, forming a silyl-metal-hydride intermediate. libretexts.org Subsequently, the alkene (in this case, the vinyl group of this compound) coordinates to the metal complex.

The generally accepted catalytic cycle for hydrosilylation, based on the Chalk-Harrod mechanism, can be summarized as follows: wikipedia.orgresearchgate.net

Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent metal catalyst (e.g., Pt(0)), forming a metal-hydride-silyl complex.

Olefin Coordination: The alkene (the vinyl group of this compound) coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction (i.e., whether the silicon atom adds to the terminal or internal carbon of the double bond).

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final product and regenerate the active catalyst.

An alternative pathway, known as the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silyl bond followed by reductive elimination of a C-H bond. libretexts.org

Polymerization and Copolymerization Pathways of this compound

This compound is a key monomer in the synthesis of various silicone polymers. Its two vinyl groups allow it to undergo polymerization and copolymerization through several pathways, leading to polymers with diverse structures and properties.

The homopolymerization of this compound, often initiated by vinyl polymerization catalysts at elevated temperatures, can produce crosslinked, infusible, and insoluble materials. google.com It can also be copolymerized with a wide range of other monomers to tailor the properties of the final polymer. google.com For example, it can be copolymerized with α,ω-dienes like 1,7-octadiene (B165261) or 1,5-hexadiene (B165246) in the presence of Karstedt's catalyst. acs.org

A particularly interesting polymerization pathway for this compound is cyclopolymerization. dtic.milacs.org In this process, the monomer undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation, resulting in a linear polymer chain containing cyclic units. ucsd.edu This mechanism is common for 1,6-dienes, and this compound can be considered a pseudo-1,6-diene.

The cyclopolymerization is typically initiated by radicals, for example, from the decomposition of di-tert-butyl peroxide. dtic.mil The initial radical attack on one of the vinyl groups of the monomer is followed by an intramolecular cyclization step where the newly formed radical attacks the second vinyl group within the same monomer unit. This cyclized radical then propagates by attacking a vinyl group of another monomer molecule.

Spectroscopic studies, including IR, ¹H NMR, and ²⁹Si NMR, of the polymers obtained from the cyclopolymerization of this compound have indicated the presence of various ring structures within the polymer backbone. ucsd.edudtic.mil The formation of five- and six-membered rings is commonly observed. ucsd.edu The potential for the formation of seven-membered rings has also been suggested. dtic.mil The relative proportions of these different ring sizes can be influenced by the reaction conditions.

Table 3: Cyclic Units Formed in the Cyclopolymerization of this compound

| Ring Size | Structure | Evidence |

| 5-membered ring | A five-membered ring containing one silicon atom. | Indicated by spectroscopic analysis of the resulting polymer. ucsd.edudtic.mil |

| 6-membered ring | A six-membered ring containing two silicon atoms and one oxygen atom. | Indicated by spectroscopic analysis of the resulting polymer. ucsd.edudtic.mil |

| 7-membered ring | A seven-membered ring containing two silicon atoms and one oxygen atom. | Considered a possible structure in the polymer chain. dtic.mil |

Cyclopolymerization Mechanisms of Divinylsiloxanes

Radical-Initiated Cyclopolymerization Pathways and Selectivity

The radical-initiated cyclopolymerization of this compound, initiated by di-tert-butyl peroxide, results in the formation of polymers with relatively low molecular weight. Spectroscopic analysis using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) has been employed to elucidate the structure of these polymers by comparing their spectral data with that of model cyclic and acyclic compounds. researchgate.net

Ring-Opening Polymerization (ROP) Modulated by this compound

Ring-opening polymerization (ROP) is a fundamental method for synthesizing linear polysiloxanes from cyclic siloxane monomers. gelest.com This process can be modulated by the presence of this compound, which can act as a comonomer or a chain-terminating agent, influencing the properties of the final polymer.

Anionic ROP with Superbase Catalysts

Anionic ring-opening polymerization (AROP) of cyclosiloxanes is initiated by strong bases. gelest.com Superbases, such as phosphazene bases, have demonstrated remarkable efficacy as catalysts for the anionic polymerization of various monomers. researchgate.net These non-ionic superbases can generate highly reactive anionic species, leading to significantly enhanced polymerization rates compared to conventional metal-based systems. researchgate.netresearchgate.net For instance, the phosphazene superbase P4-t-Bu can initiate the AROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane, leading to a copolymer with a random microstructure. researchgate.netdatapdf.com The kinetics of AROP of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4) initiated by superbases have been studied, revealing first-order reactions with respect to both monomer and initiator. researchgate.net

The use of superbases in AROP allows for the synthesis of polysiloxanes under mild conditions. For example, even D4 can be polymerized rapidly at room temperature using these catalysts. gelest.com The mechanism often involves the activation of an initiator, like water or an alcohol, by the superbase to generate the active propagating species. nih.gov

Cationic ROP with Acidic Catalysts

Cationic ring-opening polymerization (CROP) of cyclosiloxanes is typically initiated by strong protic acids, such as trifluoromethanesulfonic acid (triflic acid), or Lewis acids. gelest.commdpi.comencyclopedia.pub This method is advantageous for synthesizing polysiloxanes with base-sensitive substituents. nih.gov When this compound is involved, for example in the CROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane initiated by triflic acid, the polymerization proceeds in a chemoselective manner. This results in a copolymer with a more ordered microstructure compared to its anionic counterpart. researchgate.netdatapdf.com

In some cases, this compound can be used as a co-reagent to introduce functional groups. For instance, it has been used with octamethylcyclotetrasiloxane (D4) in the presence of a trifluoromethanesulfonic acid catalyst to prepare acrylate-terminated polydimethylsiloxane (B3030410) (PDMS) telechelics. encyclopedia.pub

| Catalyst Type | Initiator/Catalyst Examples | Resulting Microstructure with Divinyl Siloxane Monomers |

| Anionic (Superbase) | P4-t-Bu | Random |

| Cationic (Acidic) | Trifluoromethanesulfonic acid (Triflic Acid) | Ordered |

Copolymerization with Aromatic Ketones via Ruthenium Catalysis

Ruthenium complexes have been shown to catalyze the silylative coupling of terminal alkynes with divinyl-substituted silicon compounds, such as this compound. This reaction provides an efficient route for the selective synthesis of various alkynyl(vinyl)substituted silicon compounds. researchgate.net

Mechanistic Studies of C-H Bond Activation and Anti-Markovnikov Addition

Ruthenium-catalyzed reactions often proceed through the activation of a C-H bond, leading to the formation of a Ru-C bond. nih.govresearchgate.netrsc.org This intermediate can then undergo further functionalization. nih.govresearchgate.netrsc.org In the context of additions to olefins, mechanistic studies, including deuterium-labeling experiments, have been conducted to understand the reaction pathways. For the addition of C-H bonds in aromatic esters to olefins catalyzed by Ru(H)₂(CO)(PPh₃)₃, it was found that C-C bond formation is the rate-determining step. elsevierpure.com While not directly studying this compound, these studies provide insight into the fundamental mechanisms of ruthenium-catalyzed C-H activation and subsequent additions. The anti-Markovnikov addition of C-H bonds across a double bond is a key feature of these transformations.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Diblock Copolymers

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. wikipedia.orgrsc.org This technique is versatile and compatible with a wide range of monomers and reaction conditions. wikipedia.orgresearchgate.net

Formation and Control of Cross-linked Polymer Networks

This compound is a key monomer in the synthesis of silicone-based cross-linked polymer networks, particularly silicone elastomers. researchgate.net The formation of these networks is predominantly achieved through hydrosilylation, a process involving the addition of a silicon-hydride (Si-H) bond across the vinyl groups of the disiloxane (B77578). researchgate.netthermofisher.com This reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a prominent example. mdpi.comlew.ro

The control over the properties of the resulting polymer network, such as its mechanical strength and thermal stability, can be exerted by manipulating several factors. These include the concentration of the monomer and the catalyst, as well as the reaction temperature. researchgate.net The structure and properties of the final elastomeric material are also influenced by the choice of the crosslinking agent. For instance, the use of different thiol-containing crosslinkers in conjunction with this compound allows for the tuning of the mechanical properties of the resulting silicone elastomers. thermofisher.com

A study on the hydrosilylation polymerization of this compound with 1,3-dihydridotetramethyldisiloxane, catalyzed by a platinum-1,3-divinyltetramethyldisiloxane complex, revealed the effects of monomer concentration, catalyst concentration, and reaction temperature on the molecular weight of the resulting poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene]. researchgate.net Furthermore, the synthesis of self-healing disulfide-linked silicone elastomers has been achieved using this compound, where the reversible nature of the disulfide bonds within the network allows for self-healing properties under heat or UV irradiation. thermofisher.com

Below is a table summarizing the components and conditions for the synthesis of thiol-terminated sulfur-heterochain polysiloxanes using this compound (MMVi) and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com

| Product | Molar Ratio (EDT:MMVi) | EDT Amount (g) | Yield (%) | Product Description |

| P-SH-1 | 1.2:1 | 10.83 | 91.5 | Colorless and viscous liquid |

| P-SH-2 | 1.1:1 | 10.36 | 92.5 | Colorless and viscous liquid |

| P-SH-3 | 1.05:1 | 9.89 | - | - |

Cross-Coupling Reactions Utilizing this compound

This compound serves as a potential vinyl donor in various cross-coupling reactions, facilitating the formation of carbon-carbon bonds. thermofisher.commdpi.com This reactivity is attributed to the presence of the vinyl groups attached to the silicon atoms. While specific examples of its use in well-known named cross-coupling reactions like the Heck or Stille reactions are not extensively detailed in the provided search results, its function as a vinyl source is acknowledged. thermofisher.com The general principle of such reactions involves the palladium-catalyzed coupling of an organometallic compound (in this case, the vinylsiloxane) with an organic halide or triflate.

Coordination Chemistry and Ligand Exchange Reactions

This compound is a crucial ligand in the synthesis of various transition metal complexes, most notably with platinum. The reaction of a platinum precursor, such as hexachloroplatinic acid, with this compound leads to the formation of platinum(0) complexes. mdpi.com One of the most well-known complexes is Karstedt's catalyst, which is a solution of platinum(0) complexes in an excess of this compound. mdpi.com The general formula for this complex is often represented as [Ptx(dvtms)y], where "dvtms" stands for this compound. mdpi.com The excess disiloxane ligand stabilizes the platinum(0) center, existing in an equilibrium mixture. mdpi.com

The synthesis of these platinum complexes is typically carried out under controlled conditions, and the resulting complex features the platinum atom coordinated to the vinyl groups of the disiloxane. thermofisher.com These complexes are valued for their catalytic activity, particularly in hydrosilylation reactions. mdpi.com

Beyond platinum, this compound can also form complexes with other transition metals. For instance, binuclear copper(I) hexafluoroacetylacetonate complexes with this compound as a ligand have been prepared and characterized. researchgate.net These complexes have shown thermal stability, with some being sublimable under vacuum. researchgate.net Rhodium and ruthenium complexes have also been utilized in reactions involving the condensation of two molecules of this compound. researchgate.net

The table below provides information on some of the transition metal complexes formed with this compound.

| Metal | Complex Type | Key Features | Reference |

| Platinum | Karstedt's Catalyst ([Ptx(dvtms)y]) | Platinum(0) stabilized by excess ligand; highly active hydrosilylation catalyst. | mdpi.com |

| Copper | Binuclear Copper(I) Hexafluoroacetylacetonate | Thermally stable; some complexes are sublimable. | researchgate.net |

| Rhodium/Ruthenium | - | Catalyze condensation reactions of the disiloxane. | researchgate.net |

The ligand exchange dynamics of this compound are particularly relevant in the context of Karstedt's catalyst. The disiloxane ligand in this catalyst is considered labile, meaning it can be readily exchanged. mdpi.com This lability is crucial for the catalyst's activity, as it allows for the coordination of reactants to the platinum center during the catalytic cycle.

A study reported a strategy for the collection of platinum from Karstedt's catalyst solution based on a ligand-exchange reaction. nih.govacs.org In this process, the this compound ligand coordinated to the platinum(0) was exchanged with alkynols. nih.govacs.org This exchange led to the reconstruction and assembly of the catalyst particles into larger aggregates, facilitating their separation. nih.govacs.org This demonstrates the dynamic nature of the ligand-metal interaction and the feasibility of displacing the this compound ligand.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the stabilities and reactivity trends of different olefin complexes, which can provide insights into ligand exchange processes. researchgate.net While detailed kinetic and mechanistic studies specifically on the ligand exchange of this compound in catalytic cycles are not extensively covered in the provided results, the available information underscores its dynamic coordination behavior.

Other Advanced Reactions and Transformations

Beyond its role in forming cross-linked polymers and in coordination chemistry, this compound participates in other advanced reactions and transformations.

It has been involved in copolymerization reactions with aromatic ketones. thermofisher.com Additionally, it has been used in the synthesis of linear oligomers through polymerization of cyclotrisiloxane (B1260393) in its presence. researchgate.net

The catalytic air oxidation of mercapto-functionalized disiloxanes, which can be synthesized from this compound, has been used to form high molecular weight polydisulfides. researchgate.net The temperature of the oxidation reaction was found to influence the molecular weight of the resulting polymers. researchgate.net

Furthermore, this compound can be used in the synthesis of block copolymers. mdpi.comresearchgate.net This involves controlled polymerization techniques where the disiloxane can be incorporated as a block within a larger polymer chain, leading to materials with tailored properties.

Cyclopropanation Reactions Catalyzed by Metal Complexes

Cyclopropanation of vinylsilanes, including this compound, represents a significant transformation for synthesizing silicon-containing three-membered rings. This reaction typically involves the use of a carbene or carbenoid species, often generated from diazo compounds in the presence of a metal catalyst. wikipedia.org The vinyl group of the silane acts as the alkene component in this cycloaddition.

The mechanism of metal-catalyzed cyclopropanation from diazo compounds generally proceeds through the formation of a metal-carbene intermediate. This intermediate then reacts with the alkene. The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane.

Palladium complexes are effective catalysts for these transformations. For example, palladium catalyzes the cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane, controlling the relative stereoselectivity through a carbene insertion mechanism. nih.gov This suggests that similar palladium-based systems could be employed for the cyclopropanation of the vinyl groups in this compound. The proposed mechanism involves the migratory insertion of a palladium-carbene species into the alkene. nih.gov

Rhodium complexes are also widely used for cyclopropanation reactions with diazoesters. organic-chemistry.org The choice of ligand on the metal catalyst can be crucial for achieving high diastereoselectivity. organic-chemistry.org While direct studies on this compound are not extensively detailed in the provided results, the reactivity of vinylsilanes in these metal-catalyzed reactions is well-established, providing a strong basis for its application.

Table 1: Catalysts and Reagents in Cyclopropanation of Unsaturated Compounds

| Catalyst/Reagent | Reactant Type | Product Type | Reference |

|---|---|---|---|

| Palladium Complexes | 2-substituted 1,1-diborylalkenes | B, B, Si-cyclopropanes | nih.gov |

| Rhodium Complexes | Alkenes and diazoesters | Substituted cyclopropanes | organic-chemistry.org |

Disproportionation Reactions of Vinylsilanes

Disproportionation reactions of vinylsilanes, including related siloxanes, can be catalyzed by various complexes, leading to a redistribution of substituents. Rhodium(I) silyloxy complexes have shown high catalytic activity for the disproportionation of vinyl-substituted silanes. researchgate.net For example, the complex [{(cod)Rh(μ-OSiMe3)}2] effectively catalyzes the disproportionation of vinyltrisubstituted silanes to yield 1,2-bis(silyl)ethenes and 1,1-bis(silyl)ethenes. researchgate.net This catalyst is significantly more active than its chloro-rhodium(I) counterpart. researchgate.net

The intermolecular condensation of this compound can also be achieved using this rhodium catalyst, producing cyclic and linear bis(siloxy)ethenes. researchgate.net

Base-catalyzed disproportionation is another important pathway. N-heterocyclic carbenes and other strong bases can catalyze the cleavage of Si-Si bonds in disilanes, leading to the formation of oligosilanes. researchgate.net The mechanism is thought to proceed via Lewis-base stabilized silylenes, which then insert into the Si-Cl bonds of other silane molecules. researchgate.net While this specific study focused on chlorodisilanes, the principle of base-catalyzed disproportionation is broadly applicable to organosilicon compounds. researchgate.netresearchgate.net The reaction can sometimes be an unintended side reaction, for instance, during reactions involving silanes with at least one hydrogen substituent. researchgate.net

Table 2: Catalysts for Disproportionation of Vinylsilanes

| Catalyst | Substrate | Key Products | Reference |

|---|---|---|---|

| [{(cod)Rh(μ-OSiMe3)}2] | Vinyltrisubstituted silanes | 1,2-bis(silyl)ethenes, 1,1-bis(silyl)ethenes | researchgate.net |

| [{(cod)Rh(μ-OSiMe3)}2] | This compound | Cyclic and linear bis(siloxy)ethenes | researchgate.net |

Telomerization Reactions (e.g., with 1,3-Butadiene)

Telomerization is the oligomerization of a diene, such as 1,3-butadiene, in the presence of a nucleophile, which acts as a chain transfer agent or "telogen". rsc.orgresearchgate.net This reaction is a powerful tool for creating longer-chain functionalized molecules. Homogeneous palladium catalysts are most commonly employed for this transformation. rsc.orgrsc.org

In the telomerization of 1,3-butadiene, the typical products are octadiene derivatives. When an alcohol is used as the nucleophile, the main products are 1-alkoxyocta-2,7-dienes. rsc.org While direct examples using this compound as the nucleophile are not prevalent in the search results, its structural analogue, siloxanes with Si-H bonds (hydrosiloxanes), readily participate in related addition reactions (hydrosilylation). Given that telomerization can proceed with a wide variety of nucleophiles including alcohols, amines, and water, it is conceivable that the vinyl groups of this compound could potentially act as the diene component or that related silanols could act as nucleophiles. rsc.orgresearchgate.net

The general mechanism for palladium-catalyzed telomerization of butadiene involves the coordination of two butadiene molecules to a Pd(0) center, followed by oxidative coupling to form a bis-π-allyl palladium intermediate. The nucleophile then attacks this intermediate, leading to the final product and regeneration of the Pd(0) catalyst. uu.nl The choice of ligands, often phosphines, on the palladium catalyst is critical for controlling activity and selectivity. rsc.org

Table 3: Catalytic Systems for Telomerization of 1,3-Butadiene

| Catalyst System | Nucleophile (Telogen) | Main Product Type | Reference |

|---|---|---|---|

| Pd(acac)2 / Phosphine (B1218219) Ligand | Alcohols, Diols | Alkoxy- and dialkoxyoctadienes | rsc.org |

| Palladium / PPh3 | Methanol | 1-Methoxyocta-2,7-diene | researchgate.net |

Surface Modification of Silica (B1680970) Particles

This compound and other vinylsilanes are utilized for the surface modification of silica (silicon dioxide) and other inorganic oxide particles. This process alters the surface properties of the particles, for example, to improve their dispersion in organic polymer matrices. nih.gov

The modification occurs through the reaction of the silane with silanol (B1196071) (Si-OH) groups present on the surface of the silica particles. nih.govnih.gov For silanes containing hydrolyzable groups (like alkoxysilanes), the reaction typically involves two steps: first, hydrolysis of the alkoxide groups to form silanols, and second, condensation of these newly formed silanols with the surface silanols, creating stable siloxane (Si-O-Si) bonds. nih.gov

In the case of this compound, while it lacks a directly hydrolyzable group like an alkoxide, its vinyl groups can be functionalized through hydrosilylation. A common strategy involves reacting the vinylsilane with a hydrosilane in the presence of a platinum catalyst to introduce reactive groups that can then bond to the silica surface. mdpi.com Alternatively, the vinyl groups themselves can be directly attached to a modified surface. The presence of the vinyl functionality on the modified surface provides a reactive site for subsequent reactions, such as polymerization or grafting.

The efficiency of this surface grafting can be influenced by several factors, including the concentration of the silane, reaction temperature, time, and the presence of a catalyst. capes.gov.br The amount of silane grafted onto the particle surface is often limited to what is required to form a monolayer. nih.gov

Table 4: Silanes Used for Surface Modification of Inorganic Oxides

| Silane Modifier | Substrate | Key Findings | Reference |

|---|---|---|---|

| 3-Methacryloxypropyltrimethoxysilane (MPS) | Tin oxide, Silica | Grafting is limited to a monolayer; hydrolysis is the rate-determining step. | nih.gov |

| Hexyltrimethoxysilane | Silica nanoparticles | Reactivity is dependent on particle size and the nature of surface silanol groups. | nih.gov |

Advanced Polymer and Materials Science Derived from 1,3 Divinyltetramethyldisiloxane

Design and Synthesis of Novel Polysiloxane Architectures

The strategic incorporation of 1,3-divinyltetramethyldisiloxane into polymer chains enables the development of a wide range of polysiloxane materials with specific functionalities and performance characteristics. Its role extends from a simple crosslinking agent to a key monomer in the synthesis of complex polymer structures.

High-Performance Silicone Elastomers and Gels

This compound is a fundamental component in the formulation of high-performance silicone elastomers and gels, primarily through its role in addition-cure (platinum-catalyzed) systems. vt.edu In these systems, the vinyl groups of this compound react with silicon-hydride (Si-H) functional polysiloxanes in a hydrosilylation reaction, forming a stable, cross-linked three-dimensional network. chemimpex.com This process is highly efficient and does not produce byproducts, leading to materials with excellent dimensional stability. vt.edu

The concentration and reactivity of this compound can be precisely controlled to tailor the final properties of the elastomer. For instance, it can be used as a chain extender or crosslinker to create elastomers with enhanced durability, flexibility, and mechanical strength. thermofisher.com Its incorporation is crucial for producing materials that can withstand extreme temperatures and mechanical stress, making them suitable for demanding applications in the automotive, aerospace, and electronics industries. thermofisher.com

In the realm of soft materials, this compound is instrumental in the formation of silicone gels. These are lightly cross-linked networks that exhibit a very low modulus of elasticity, allowing them to effectively dampen vibrations and absorb mechanical shock. sigmaaldrich.com The controlled introduction of this compound allows for the precise tuning of the gel's softness and adhesive properties.

| Property | Role of this compound | Resulting Characteristic |

| Crosslink Density | Acts as a crosslinking agent in addition-cure systems. | Controls the firmness and elasticity of the elastomer. |

| Flexibility | The siloxane backbone provides inherent flexibility. | Enhances the material's ability to bend and stretch without breaking. |

| Softness | Used in formulations for lightly cross-linked networks. | Key to producing soft silicone gels with low durometer values. |

| Thermal Stability | The stable Si-O-Si backbone contributes to thermal resistance. | Enables the elastomer to perform reliably at high and low temperatures. |

Vinyl Silicone Resins and Oils

This compound serves as a crucial intermediate and an end-capping agent in the production of vinyl silicone resins and oils. sigmaaldrich.comnih.gov As an end-capper, it introduces terminal vinyl groups onto polysiloxane chains, creating vinyl-terminated silicone fluids. ibm.com These fluids are essential precursors for a variety of materials, including sealants, adhesives, and coatings. nih.gov

The presence of vinyl groups, introduced by this compound, imparts reactivity to the silicone resins and oils, allowing them to be cured or further functionalized. This reactivity is key to their application in high-performance coatings, where they can be cross-linked to form durable, weather-resistant, and hydrophobic surfaces. thermofisher.com The incorporation of this compound also contributes to the thermal and mechanical stability of the final cured resin. mdpi.com

Poly(carbosiloxane) and Alkyl-Substituted Poly(siloxane) Synthesis

The reactivity of the vinyl groups in this compound makes it a valuable monomer for the synthesis of poly(carbosiloxane)s. In a notable example, high molecular weight poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] has been synthesized through the hydrosilylation polymerization of 1,3-dihydridotetramethyldisiloxane with this compound. nih.gov This reaction creates a polymer with alternating siloxane and ethylene (B1197577) units in the backbone, leading to materials with unique thermal and mechanical properties.

Furthermore, this compound can be utilized in the synthesis of alkyl-substituted poly(siloxane)s. The vinyl groups can undergo hydrosilylation with various alkylhydrosilanes, allowing for the introduction of a wide range of alkyl substituents onto the polysiloxane backbone. This functionalization is a powerful tool for modifying the properties of the resulting polymer, such as its solubility, refractive index, and surface energy.

Functionalized Silicones with Tailored Properties

This compound is a versatile platform for the creation of functionalized silicones with precisely tailored properties. By acting as a "blocking agent" or a terminating agent in polymerization reactions, it allows for the synthesis of polysiloxanes with specific end-groups. ibm.combiam.ac.cn For example, it can be used to create α,ω-divinylpolydimethylsiloxanes, which can then be further reacted to introduce other functional groups at the chain ends.

Hydrosilylation reactions involving this compound are a primary method for introducing a vast array of functionalities. mdpi.com This includes the attachment of organic moieties that can impart properties such as biocompatibility, specific chemical reactivity, or altered surface characteristics. This ability to tailor properties at the molecular level is critical for the development of advanced materials for applications in fields like medicine, electronics, and specialty coatings. thermofisher.com

| Functionalization Strategy | Role of this compound | Resulting Property Modification |

| End-capping | Introduces terminal vinyl groups. | Allows for subsequent functionalization or curing. |

| Hydrosilylation | Reacts with functional hydrosilanes. | Introduces a wide range of organic or inorganic groups. |

| Copolymerization | Acts as a comonomer in polymerization reactions. | Modifies the bulk properties of the resulting polymer. |

Model Polymer Networks for Structure-Property Correlation

The well-defined structure and reactivity of this compound make it an ideal component for the creation of model polymer networks. These networks are invaluable for fundamental studies aimed at understanding the relationship between a polymer's molecular architecture and its macroscopic properties. By precisely controlling the stoichiometry between the vinyl groups of this compound and the hydride groups of a crosslinking agent, researchers can create networks with a predictable crosslink density.

Polyhedral Oligomeric Silsesquioxane (POSS) Resists for Lithography

Polyhedral Oligomeric Silsesquioxane (POSS) materials are a class of hybrid organic-inorganic compounds with a cage-like silica (B1680970) core and organic functional groups at the corners. vt.edu These materials are of significant interest for use as photoresists in advanced lithography techniques such as deep ultraviolet (DUV), extreme ultraviolet (EUV), and nanoimprint lithography (NIL), due to their high silicon content which imparts excellent etch resistance.

While direct synthesis of POSS resists using this compound is not extensively documented in dedicated studies, its role can be inferred from the principles of silicone and polymer chemistry. This compound can be utilized in several ways in the formulation of POSS-based resists. For instance, it can act as a reactive diluent to adjust the viscosity and film-forming properties of the resist formulation. Its vinyl groups can also participate in crosslinking reactions with a POSS-containing polymer matrix, enhancing the mechanical stability of the patterned features.

Furthermore, this compound can be used to synthesize vinyl-functionalized POSS molecules. These functionalized POSS monomers can then be copolymerized with other organic monomers to create a photoresist polymer with a high silicon content and tailored lithographic performance. The development of such molecular resists is aimed at overcoming the limitations of conventional polymer resists in achieving the high resolution and low line-edge roughness required for next-generation semiconductor manufacturing. biam.ac.cn

Hybrid Organic-Inorganic Materials Synthesis

The synthesis of hybrid organic-inorganic materials utilizing this compound often involves the sol-gel process. nweurope.euwikipedia.orgsigmaaldrich.com This method is renowned for producing solid materials from small molecules at room temperature. nweurope.euwikipedia.org The process begins with the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS), to form a colloidal solution, or "sol". nweurope.euwikipedia.org This sol gradually evolves into a gel, which is an integrated network of either discrete particles or network polymers. wikipedia.org

This compound, with its reactive vinyl groups, can be incorporated into this process to create hybrid materials. fishersci.nl These materials synergistically combine the properties of both the inorganic components, like mechanical strength and thermal stability, and the organic polymer, such as flexibility. mdpi.com The vinyl groups of the disiloxane (B77578) can participate in polymerization reactions, forming a cross-linked structure within the inorganic matrix.

A common approach involves the co-hydrolysis and co-condensation of this compound with a silica precursor like TEOS. The resulting material possesses a structure where polysiloxane chains are chemically bonded to the silica network. This method allows for the tuning of the material's properties by adjusting the ratio of the organic and inorganic components.

The sol-gel technique offers several advantages, including the ability to produce high-purity, homogeneous materials at low temperatures and the flexibility to create various forms such as thin films, fibers, and bulk gels. sigmaaldrich.com The incorporation of this compound into these syntheses expands the potential applications of the resulting hybrid materials due to the unique properties imparted by the siloxane component.

Elucidation of Structure-Property Relationships in Derived Materials

Influence of Molecular Weight and Crosslinking Density on Material Performance

The performance of materials derived from this compound is significantly influenced by their molecular weight and crosslinking density. Crosslinking density, a critical parameter for thermosets, directly impacts the mechanical strength and viscoelasticity of the material. tainstruments.com For polymers derived from this compound, the degree of crosslinking can be controlled by the concentration of the disiloxane and other crosslinking agents.

An increase in crosslinking density generally leads to a more rigid material with a higher storage modulus, as observed in dynamic mechanical analysis (DMA). tainstruments.com Conversely, a lower crosslinking density results in a more flexible material. kpi.ua The molecular weight between crosslinks (Mc) is a key parameter used to quantify the crosslinking density. tainstruments.com A lower Mc value indicates a higher degree of crosslinking. kpi.ua

Research on interpenetrating polymer networks (IPNs) has shown that varying the Mc has a profound effect on the material's morphology and thermal properties. kpi.ua At high crosslink densities (low Mc), the phase domains are more compact, while lower crosslink densities lead to different morphological structures. kpi.ua The glass transition temperature (Tg) of the material is also dependent on the crosslinking density. kpi.ua

The following table illustrates the conceptual relationship between crosslinking density and material properties in polymers derived from this compound:

Table 1: Influence of Crosslinking Density on Polymer Properties

| Crosslinking Density | Molecular Weight between Crosslinks (Mc) | Mechanical Strength | Elasticity |

|---|---|---|---|

| High | Low | High | Low |

| Low | High | Low | High |

Enhancement of Mechanical Properties (e.g., Strength, Elasticity)

The incorporation of this compound into polymer formulations can significantly enhance their mechanical properties, including strength and elasticity. chemimpex.com The bifunctional nature of this compound, with its two vinyl groups, allows it to act as a crosslinking agent, creating a three-dimensional network structure within the polymer matrix. This network structure is crucial for improving the material's mechanical integrity.

The siloxane backbone of this compound imparts flexibility and a low glass transition temperature to the resulting polymer. This inherent flexibility contributes to the enhanced elasticity of the material. The Si-O bonds in the siloxane chain are longer and have a lower rotational energy barrier compared to the C-C bonds in typical organic polymers, allowing for greater chain mobility and, consequently, higher elasticity. mdpi.com

The crosslinking provided by the vinyl groups, on the other hand, contributes to the material's strength. By forming covalent bonds between polymer chains, the crosslinks restrict chain movement under stress, leading to a stronger and more durable material. The balance between the flexible siloxane backbone and the rigid crosslinks allows for the tailoring of mechanical properties to meet specific application requirements.

For instance, in silicone elastomers, the degree of crosslinking, which can be controlled by the amount of this compound and a suitable crosslinker, determines the final hardness, tensile strength, and elongation at break of the material. Higher crosslink densities generally lead to increased hardness and tensile strength but reduced elongation.

Chemical Stability and Weather Resistance in Polymer Formulations

Polymers derived from this compound often exhibit excellent chemical stability and weather resistance. chemimpex.com This enhanced durability is largely attributed to the inherent properties of the siloxane (Si-O) backbone. The Si-O bond is stronger and more stable than the C-C bonds that form the backbone of many organic polymers, making it more resistant to degradation from various environmental factors.

The chemical resistance of these polymers is a key advantage, allowing them to maintain their structural and mechanical integrity when exposed to a wide range of chemicals. specialchem.com The highly crosslinked molecular structure that can be achieved with this compound makes it difficult for chemicals to penetrate and damage the material. specialchem.com This high degree of crosslinking contributes to their high chemical stability. specialchem.com

Factors that influence the chemical resistance of these polymers include the specific chemical environment, the duration of exposure, temperature, and the presence of mechanical stress. specialchem.com Additionally, exposure to UV radiation can potentially degrade the polymer chains, which could reduce the material's chemical resistance over time. specialchem.com

The weather resistance of silicone-based polymers is a well-known attribute. The stable siloxane backbone is less susceptible to degradation by UV radiation, ozone, and extreme temperatures compared to many organic polymers. This makes materials formulated with this compound suitable for outdoor applications where long-term performance and durability are essential.

Specific Research Applications in Advanced Materials

Encapsulation Materials for Semiconductor and Microelectronics Industries

This compound plays a crucial role in the formulation of encapsulation materials for the semiconductor and microelectronics industries. These materials are essential for protecting delicate electronic components from moisture, dust, and mechanical shock. The unique properties of silicone-based encapsulants derived from this disiloxane make them highly suitable for these demanding applications.

The low viscosity of this compound allows for easy processing and void-free encapsulation of intricate microelectronic devices. Its ability to form a crosslinked network upon curing results in a durable and resilient protective layer. The flexibility of the siloxane backbone helps to mitigate stress on the encapsulated components that can arise from thermal cycling.

Furthermore, the excellent thermal stability of these materials is a critical advantage in microelectronics, where components can generate significant heat during operation. The chemical purity of the precursors is also vital to prevent contamination and ensure the reliability of the electronic devices.

The sol-gel process, which can utilize this compound, offers a method to create thin, uniform, and robust coatings on semiconductor devices. nih.gov These coatings can provide both mechanical protection and a barrier against environmental factors, thereby enhancing the lifetime and performance of the electronic components.

Development of Hydrophobic Layers and Moisture Protection

This compound is a key organosilicon compound utilized in the creation of hydrophobic coatings. Its inherent chemical structure, which includes both vinyl and siloxane groups, contributes to its low surface energy, a critical factor in developing water-repellent surfaces. jcslc.com These coatings are designed to offer robust protection against moisture and environmental contaminants, making them suitable for a variety of applications, including electronics and textiles. jcslc.com The incorporation of this compound into coating formulations enhances the longevity and functionality of products by imparting a durable hydrophobic character. jcslc.com

The mechanism behind the hydrophobicity lies in the molecular arrangement of the siloxane backbone, which orients the methyl groups outwards, creating a low-energy surface that repels water. The vinyl groups present in this compound allow for cross-linking reactions, typically through hydrosilylation, which forms a stable, cross-linked polymer network. chemimpex.com This network structure enhances the durability and weather resistance of the hydrophobic layer. chemimpex.com

Key Properties for Hydrophobic Coatings:

| Property | Description | Reference |

| Low Surface Energy | Contributes to the water-repellent nature of the coating. | jcslc.com |

| Cross-linking Capability | The vinyl groups enable the formation of a durable polymer network. | chemimpex.com |

| Moisture Resistance | Protects substrates from water damage and contamination. | jcslc.comchemimpex.com |

| Enhanced Durability | The cross-linked structure improves the longevity of the coating. | chemimpex.com |

Biomedical Applications and Medical Devices

The biocompatibility of this compound makes it a valuable component in the formulation of materials for medical devices. chemimpex.com It serves as a crucial ingredient in the synthesis of silicone elastomers, which are widely used in the medical field due to their flexibility, durability, and inertness. chemimpex.comgelest.com The ability of this compound to participate in hydrosilylation reactions is essential for creating cross-linked silicone networks, which are fundamental to the performance of many medical-grade silicones. chemimpex.com

Polydimethylsiloxane (B3030410) (PDMS), a silicon-based polymer often synthesized using precursors like this compound, has found extensive use in biomedical applications. doi.org Its favorable chemicophysical properties and environmentally friendly characteristics contribute to its widespread adoption. doi.org

Automotive and Construction Material Formulations